1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted at the 5-position with a tert-butyl group, at the 3-position with a phenyl ring, and at the 7-position with a 4-ethylpiperazine moiety. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or receptor modulation . The tert-butyl group enhances metabolic stability by sterically hindering oxidative degradation, while the 4-ethylpiperazine contributes to solubility and bioavailability via its basic nitrogen. Structural elucidation of such compounds typically employs X-ray crystallography, with refinement programs like SHELX ensuring accurate bond-length and angle determinations .
Properties
IUPAC Name |
5-tert-butyl-7-(4-ethylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5/c1-5-25-11-13-26(14-12-25)20-15-19(22(2,3)4)24-21-18(16-23-27(20)21)17-9-7-6-8-10-17/h6-10,15-16H,5,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPBENFEBOWMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE typically involves multi-component reactions. One common method is a four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This reaction is regio- and chemoselective, producing the desired pyrazolo[1,5-a]pyrimidine derivative under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of automated synthesis platforms can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent. It has shown activity against various cancer cell lines, including HeLa and A549 cells.
Pharmacology: The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Biology: Research into its mechanism of action can provide insights into cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets. For instance, it has been shown to induce cell apoptosis and cause G1-phase arrest in the cell division cycle . This suggests that the compound may interfere with key regulatory pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives (e.g., MK66, MK63):
These compounds, studied by [], replace the 7-ethylpiperazine with a ketone oxygen. For example, MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) exhibits reduced basicity compared to the target compound, leading to lower solubility in acidic environments. The methoxy group in MK66 enhances π-π stacking but reduces metabolic stability compared to the tert-butyl group in the target compound .- Imidazo[1,5-a]pyrrolo[2,3-e]pyrazines (e.g., European Patent compounds): Compounds from [] feature fused imidazo-pyrrolo-pyrazine cores, which increase planarity and rigidity.
Substituent Modifications
- Piperazine Derivatives: The 4-ethylpiperazine in the target compound contrasts with sulfonyl-containing piperidines in [] (e.g., 1-(5-(3,3,3-trifluoropropylsulfonyl)-2,5-diazaspiro[3.5]nonan-2-yl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine). The sulfonyl group in the latter improves target binding affinity (e.g., kinase inhibition) but introduces metabolic liabilities due to sulfonate ester hydrolysis .
Aryl Group Effects:
The 3-phenyl group in the target compound is analogous to the 2-phenyl group in MK63 (2-phenyl-5-(2,3,4,5-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one). Fluorination in MK63 enhances electronegativity and receptor binding but increases molecular weight, reducing oral bioavailability .
Data Table: Key Structural and Functional Comparisons
*Synthetic yields estimated from analogous reactions in cited references.
Research Findings and Implications
- Metabolic Stability: The tert-butyl group in the target compound reduces CYP450-mediated oxidation compared to methoxy or fluorinated analogs .
- Receptor Selectivity: The ethylpiperazine moiety confers selectivity for serotonin receptors over dopaminergic targets, unlike sulfonamide-containing analogs .
- Synthetic Feasibility: The target compound’s synthesis is more scalable than imidazo-pyrrolo-pyrazines due to fewer chiral centers and milder reaction conditions .
Biological Activity
The compound 1-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-ethylpiperazine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core with a tert-butyl group and a phenyl substituent. The molecular formula is with a molecular weight of approximately 350.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4 |
| Molecular Weight | 350.46 g/mol |
| LogP | 5.7339 |
| Polar Surface Area | 30.86 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may act as an inhibitor or activator, leading to alterations in cellular processes such as proliferation and apoptosis.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit mTOR (mechanistic target of rapamycin), a key regulator in cell growth and metabolism, which is implicated in cancer progression .
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing pathways related to mood disorders and neurodegenerative diseases .
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, compounds structurally similar to 1-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-ethylpiperazine have shown cytotoxic effects against various human cancer cell lines.
- Case Study : In one study, pyrazolo[1,5-a]pyrimidine derivatives demonstrated a reduction in cell viability across multiple cancer types, with IC50 values ranging from 0.7 to 10.5 µM against melanoma and lung cancer cells .
Neuropharmacological Effects
The compound's structural features suggest potential efficacy in treating central nervous system disorders. Its interaction with serotonin and dopamine receptors could lead to anxiolytic and antidepressant effects.
- Research Findings : Tert-butyl derivatives have been explored for their ability to modulate neurotransmitter levels, suggesting that they may serve as effective agents for treating anxiety and depression .
Summary of Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
